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molecular formula C8H7N3S B8724065 2-Pyridin-2-yl-thiazol-5-ylamine

2-Pyridin-2-yl-thiazol-5-ylamine

Cat. No. B8724065
M. Wt: 177.23 g/mol
InChI Key: GPUHOLDSRXASDM-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

A solution of (2-pyridin-2-yl-thiazol-5-yl)-carbamic acid tert-butyl ester (200 mg, 0.72 mmol) in dioxane (3 ml) was treated with 4M HCl in dioxane (3 ml) and the resulting suspension was stirred at ambient temperature overnight. The reaction mixture was filtrated and the precipitate was dissolved in sodium hydroxide (20 ml, 0.5M aqueous solution) and extracted with dichloromethane. The combined organic phases were dried and the solvent was evaporated to yield the product as orange solid (78 mg, 60%) which was used without any further purification. MS: M=178.1 (M+H)+
Name
(2-pyridin-2-yl-thiazol-5-yl)-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:12][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[N:10][CH:9]=1)(C)(C)C.Cl>O1CCOCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:11]1[S:12][C:8]([NH2:7])=[CH:9][N:10]=1

Inputs

Step One
Name
(2-pyridin-2-yl-thiazol-5-yl)-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CN=C(S1)C1=NC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved in sodium hydroxide (20 ml, 0.5M aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC(=CN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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